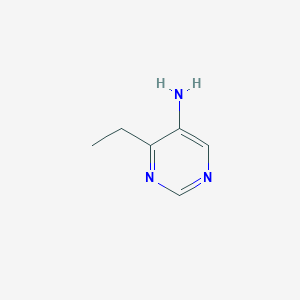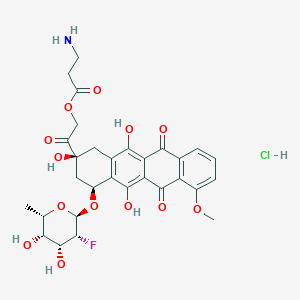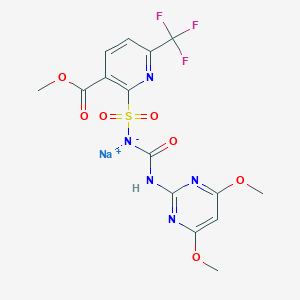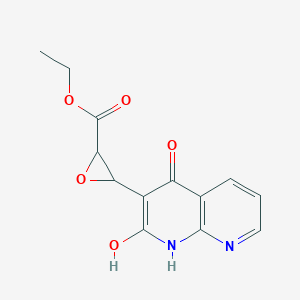
Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate, also known as EHN, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate has been investigated as a potential antitumor agent due to its ability to inhibit the growth of cancer cells. Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate has also been studied for its potential use as an antibacterial and antifungal agent.
Mécanisme D'action
The mechanism of action of Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate is not fully understood. However, it is believed to inhibit the activity of enzymes involved in DNA synthesis, leading to the inhibition of cell growth and proliferation.
Effets Biochimiques Et Physiologiques
Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate has also been shown to have antibacterial and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate is its synthetic nature, which allows for easy and cost-effective production. However, one of the limitations of Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate. One potential area of research is the development of more efficient synthesis methods for Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate. Another area of research is the investigation of Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate's potential as a therapeutic agent for various diseases, such as cancer and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate and its potential side effects.
Méthodes De Synthèse
The synthesis of Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate involves the reaction of 2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carboxylic acid with ethyl chloroformate and sodium hydroxide. The reaction results in the formation of Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate as a white solid with a yield of around 70%.
Propriétés
Numéro CAS |
153457-36-4 |
|---|---|
Nom du produit |
Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate |
Formule moléculaire |
C13H12N2O5 |
Poids moléculaire |
276.24 g/mol |
Nom IUPAC |
ethyl 3-(4-hydroxy-2-oxo-1H-1,8-naphthyridin-3-yl)oxirane-2-carboxylate |
InChI |
InChI=1S/C13H12N2O5/c1-2-19-13(18)10-9(20-10)7-8(16)6-4-3-5-14-11(6)15-12(7)17/h3-5,9-10H,2H2,1H3,(H2,14,15,16,17) |
Clé InChI |
RNDMAXUDPPZOIJ-UHFFFAOYSA-N |
SMILES isomérique |
CCOC(=O)C1C(O1)C2=C(NC3=C(C2=O)C=CC=N3)O |
SMILES |
CCOC(=O)C1C(O1)C2=C(C3=C(NC2=O)N=CC=C3)O |
SMILES canonique |
CCOC(=O)C1C(O1)C2=C(NC3=C(C2=O)C=CC=N3)O |
Synonymes |
Oxiranecarboxylic acid, 3-(1,2-dihydro-4-hydroxy-2-oxo-1,8-naphthyridin-3-yl)-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



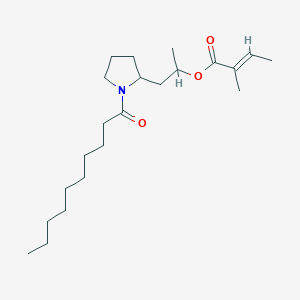
![2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B115717.png)
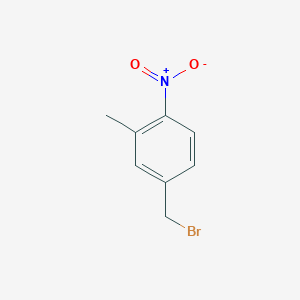
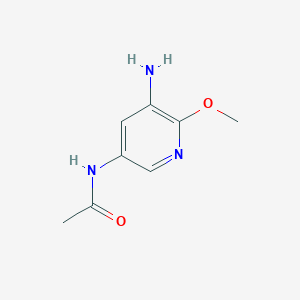

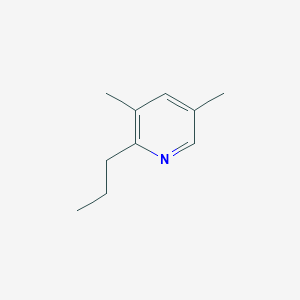
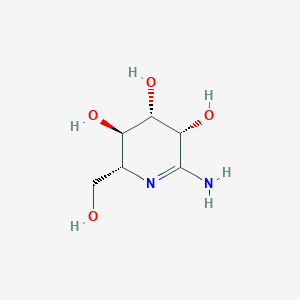
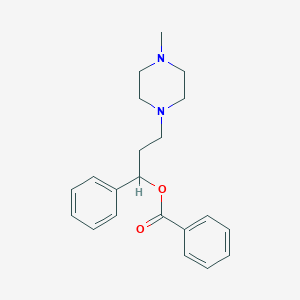
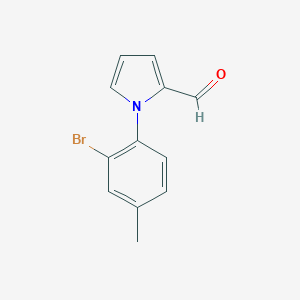
![Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate](/img/structure/B115738.png)
